molecular formula C11H13N5O B11811198 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11811198
M. Wt: 231.25 g/mol
InChI Key: BYKLLJJPGJSYKP-UHFFFAOYSA-N
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazole ring from appropriate precursors.

    Condensation reactions: Attachment of the pyrazole ring to the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could modify the nitrogen-containing rings.

    Substitution: Various substitution reactions might occur, especially on the amino group or the methyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens or other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating signaling pathways: Affecting cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
  • 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-4-methylpyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H13N5O/c1-6-4-10(17)14-11(13-6)16-9(12)5-8(15-16)7-2-3-7/h4-5,7H,2-3,12H2,1H3,(H,13,14,17)

InChI Key

BYKLLJJPGJSYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N

Origin of Product

United States

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